

# What are the chemical properties of N-Cbz-nortropine?

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## Compound of Interest

Compound Name: *N*-Cbz-nortropine

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## N-Cbz-nortropine: A Comprehensive Technical Guide

This technical guide provides a detailed overview of the chemical properties of **N-Cbz-nortropine**, tailored for researchers, scientists, and professionals in drug development. The information presented herein is a compilation of available data and predicted properties to serve as a comprehensive resource.

### Chemical and Physical Properties

**N-Cbz-nortropine**, with the IUPAC name benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate, is a derivative of nortropine, a tropane alkaloid. The carboxybenzyl (Cbz) protecting group on the nitrogen atom modifies its chemical reactivity and physical properties, making it a useful intermediate in organic synthesis.<sup>[1]</sup>

### Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of **N-Cbz-nortropine**. It is important to note that some of these values are predicted and should be considered as estimates.

Property	Value	Source
Molecular Formula	C <sub>15</sub> H <sub>19</sub> NO <sub>3</sub>	[2]
Molecular Weight	261.32 g/mol	[2]
Melting Point	124 °C	[3]
Boiling Point (Predicted)	416.4 ± 45.0 °C	[3]
Density (Predicted)	1.248 ± 0.06 g/cm <sup>3</sup>	[3]
pKa (Predicted)	14.78 ± 0.20	[3]
logP (Predicted)	2.24880	[3]

## Solubility and Stability

Nortropine, the parent compound, is reported to be moderately soluble in water and most polar organic solvents.[4] While specific quantitative solubility data for **N-Cbz-nortropine** is not readily available in the literature, its increased lipophilicity due to the benzyl group suggests it would be less soluble in water and more soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate compared to nortropine.

The Cbz (carboxybenzyl) protecting group is known to be stable under a variety of conditions but can be cleaved by catalytic hydrogenation, strong acids, or strong bases. This reactivity is a key aspect of its utility in multi-step organic syntheses.

## Spectroscopic Data

Detailed experimental spectra for **N-Cbz-nortropine** are not widely published. Therefore, this section provides predicted spectroscopic data with interpretations based on the known chemical structure.

### Predicted <sup>13</sup>C NMR Spectrum

The predicted <sup>13</sup>C NMR spectrum of **N-Cbz-nortropine** would show distinct signals for each of the 15 carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon.

Predicted Chemical Shift Ranges:

Carbon Type	Predicted Chemical Shift (ppm)
Carbonyl (C=O)	~155
Aromatic (C <sub>6</sub> H <sub>5</sub> )	127-137
Methylene of Benzyl (-CH <sub>2</sub> -Ph)	~67
Carbons adjacent to Nitrogen (C1, C5)	~53
Carbon bearing Hydroxyl group (C3)	~65
Other Aliphatic Carbons	25-40

## Predicted Infrared (IR) Spectrum

The predicted IR spectrum of **N-Cbz-nortropine** would exhibit characteristic absorption bands corresponding to its functional groups.

Key Predicted IR Absorption Bands:

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
O-H Stretch (alcohol)	3600-3200	Strong, Broad
C-H Stretch (aromatic)	3100-3000	Medium
C-H Stretch (aliphatic)	3000-2850	Medium
C=O Stretch (carbamate)	1700-1670	Strong
C=C Stretch (aromatic)	1600-1450	Medium
C-O Stretch (alcohol)	1250-1050	Strong
C-N Stretch (carbamate)	1250-1190	Medium

## Predicted Mass Spectrum

The mass spectrum of **N-Cbz-nortropine** under electron ionization (EI) would be expected to show a molecular ion peak ( $M^+$ ) at  $m/z = 261$ . The fragmentation pattern would likely involve the loss of the benzyl group, the carbamate group, and other characteristic fragments of the nortropane skeleton.

Predicted Key Fragments ( $m/z$ ):

- 261: Molecular ion ( $M^+$ )
- 170:  $[M - C_7H_7]^+$  (loss of benzyl radical)
- 124:  $[M - C_8H_7O_2]^+$  (loss of Cbz group)
- 91:  $[C_7H_7]^+$  (benzyl or tropylium cation)

## Experimental Protocols

While specific, detailed experimental protocols for the characterization of **N-Cbz-nortropine** are not readily available, the following provides a general methodology for the synthesis and characterization of similar compounds.

## Synthesis of N-Cbz-nortropine from Nortropine

This protocol describes a general procedure for the N-protection of nortropine.

Materials:

- Nortropine hydrochloride
- Benzyl chloroformate (Cbz-Cl)
- A suitable base (e.g., triethylamine, diisopropylethylamine)
- Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)

- Anhydrous magnesium sulfate or sodium sulfate
- Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

- Suspend nortropine hydrochloride in the anhydrous solvent.
- Add the base to neutralize the hydrochloride and free the amine.
- Cool the mixture in an ice bath.
- Slowly add benzyl chloroformate dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
- Quench the reaction by adding water or saturated sodium bicarbonate solution.
- Separate the organic layer.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

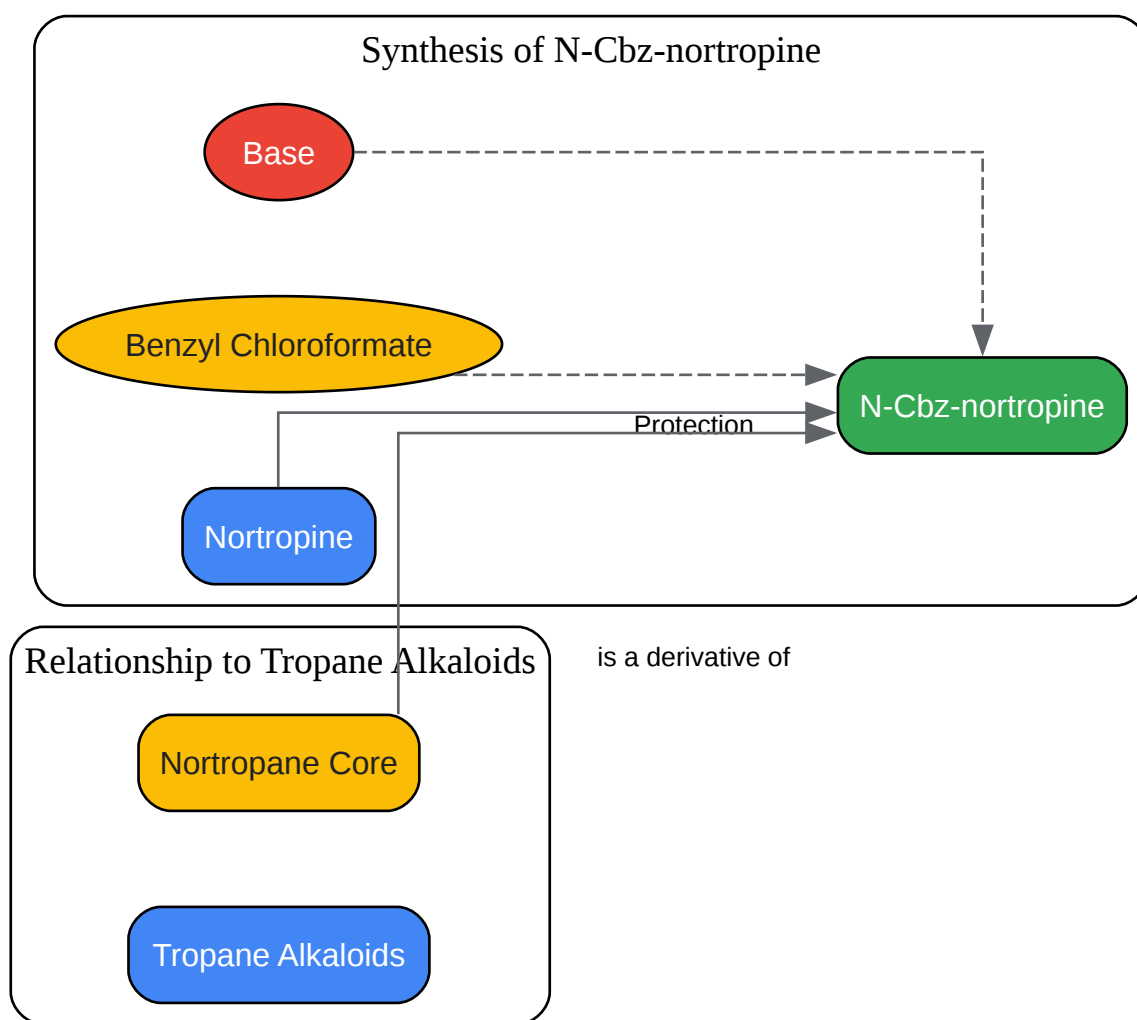
## Reactivity and Biological Context

The chemical reactivity of **N-Cbz-nortropine** is primarily dictated by the nortropane skeleton, the hydroxyl group, and the Cbz-protected nitrogen. The hydroxyl group can undergo oxidation to the corresponding ketone (N-Cbz-nortropinone) or esterification. The Cbz group, as mentioned, can be removed under specific conditions to yield the free secondary amine of nortropine, allowing for further functionalization at the nitrogen atom.

The biological activity of **N-Cbz-nortropine** itself has not been extensively studied. However, the nortropine scaffold is a key structural feature in a wide range of biologically active molecules, including neurotransmitter reuptake inhibitors and muscarinic receptor antagonists. Therefore, **N-Cbz-nortropine** serves as a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications.

## Visualization of Chemical Relationships

The following diagrams illustrate the synthesis of **N-Cbz-nortropine** and its relationship to the broader class of tropane alkaloids.



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Caption: Synthesis of **N-Cbz-nortropine** and its structural relationship to tropane alkaloids.

## Safety Information

**N-Cbz-nortropine** should be handled with care in a laboratory setting. While specific toxicity data is not available, it is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

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